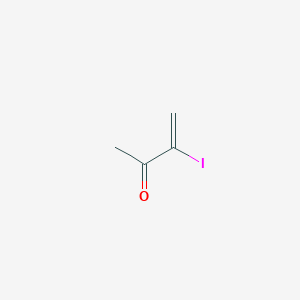![molecular formula C13H11NO2S B12601277 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- CAS No. 889879-77-0](/img/structure/B12601277.png)
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2-[(2-methylphenyl)thio]- group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- typically involves the reaction of 3-pyridinecarboxylic acid with 2-methylphenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid:
Uniqueness
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- is unique due to the presence of the 2-[(2-methylphenyl)thio]- group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
特性
CAS番号 |
889879-77-0 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC名 |
2-(2-methylphenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c1-9-5-2-3-7-11(9)17-12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16) |
InChIキー |
YYYVTJQBWIYONL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



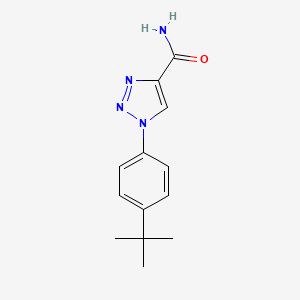
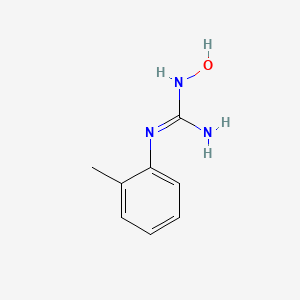
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
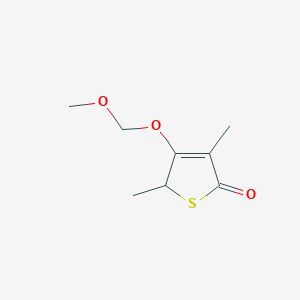
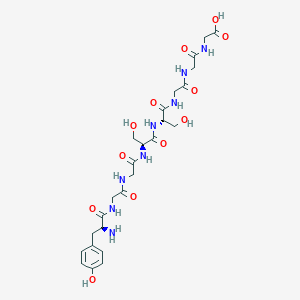
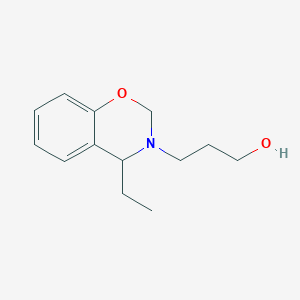
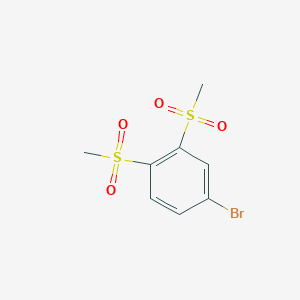
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
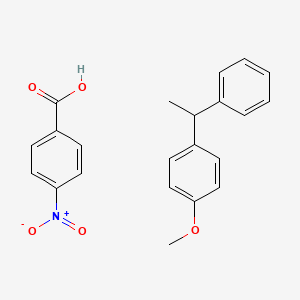
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
